1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol
Overview
Description
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol is a useful research compound. Its molecular formula is C13H18BrNO3S and its molecular weight is 348.26 g/mol. The purity is usually 95%.
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Biological Activity
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol is a synthetic organic compound characterized by its unique molecular structure, which includes a piperidine ring, a sulfonyl group, and a bromobenzene moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly its anti-inflammatory and analgesic properties. Understanding the biological activity of this compound is essential for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈BrNO₃S, with a molecular weight of approximately 348.26 g/mol. The presence of a hydroxyl group at the third position of the piperidine ring enhances its reactivity and potential biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈BrNO₃S |
Molecular Weight | 348.26 g/mol |
Hydroxyl Group Position | 3rd position on piperidine ring |
Research indicates that this compound interacts with various biological targets, particularly enzymes involved in inflammatory pathways. The sulfonyl group enhances solubility and bioavailability, potentially improving therapeutic efficacy. The exact mechanism involves binding to specific sites on these targets, modulating their activity, and leading to various biological effects.
Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits significant anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. These properties make it a candidate for treating inflammatory diseases.
Analgesic Effects
In addition to anti-inflammatory properties, this compound has shown potential analgesic effects in animal models. Its ability to reduce pain perception could be attributed to its interaction with pain receptors and modulation of neurotransmitter release.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally similar to this compound:
- Study on Anti-inflammatory Activity : A study conducted on rats demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory effects.
- Analgesic Activity Assessment : In another study, the compound was tested using the hot plate test in mice, where it showed a dose-dependent increase in pain threshold compared to control groups.
- Mechanistic Insights : Research focusing on enzyme interactions revealed that this compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Comparison with Similar Compounds
The uniqueness of this compound can be highlighted through comparisons with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-[2-(4-Chlorobenzenesulfonyl)ethyl]piperidin-3-ol | Contains a chlorobenzene instead of bromobenzene | Potentially less reactive due to chlorine's weaker leaving group |
4-(Bromobenzenesulfonyl)piperidine | Lacks the ethyl substituent on the piperidine ring | More basic due to absence of ethyl group |
N-(4-Bromobenzenesulfonyl)-N-methylpiperidine | Methyl substitution on nitrogen instead of hydroxyl | Alters pharmacokinetics and biological activity |
Properties
IUPAC Name |
1-[2-(4-bromophenyl)sulfonylethyl]piperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c14-11-3-5-13(6-4-11)19(17,18)9-8-15-7-1-2-12(16)10-15/h3-6,12,16H,1-2,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCOLXLVDVLUJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCS(=O)(=O)C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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